
2-(5-Methoxy-pyridin-3-YL)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE is an organic compound with a molecular formula of C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 5-position and an ethanamine chain at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Alkylation: The 5-methoxypyridine undergoes alkylation with an appropriate alkyl halide, such as bromoethane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which can further reduce the compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy group and ethanamine chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
2-(2-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE: Similar structure but with the methoxy group at the 2-position.
1-(5-METHOXYPYRIDIN-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE: A dihydrochloride salt form with similar functional groups.
Uniqueness: 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-(5-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-7(2-3-9)5-10-6-8/h4-6H,2-3,9H2,1H3 |
InChIキー |
QZVJRIZHYSQGFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




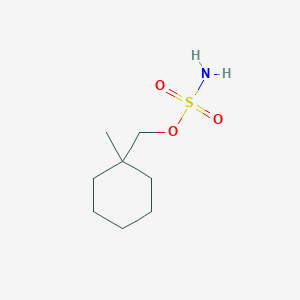
![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)

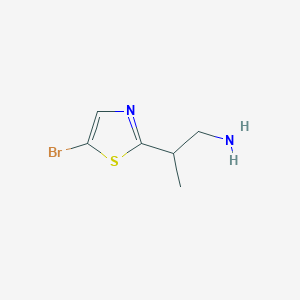
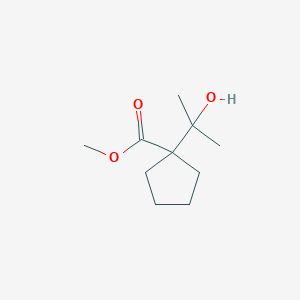
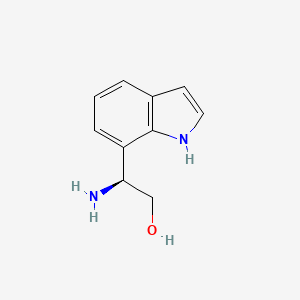


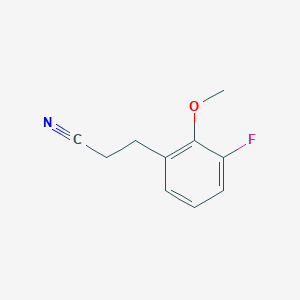


![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
